5,10,15,20-Tetrakis(5-bromothiophen-2-yl)porphyrin
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Overview
Description
5,10,15,20-Tetrakis(5-bromothiophen-2-yl)porphyrin is a porphyrin derivative that has gained significant attention in scientific research due to its unique structural and chemical properties. Porphyrins are a group of organic compounds, known for their role in biological systems such as hemoglobin and chlorophyll. The incorporation of bromothiophene groups into the porphyrin structure enhances its electronic properties, making it a valuable compound for various applications in chemistry, biology, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,10,15,20-Tetrakis(5-bromothiophen-2-yl)porphyrin typically involves the condensation of pyrrole with aldehydes in the presence of an acid catalyst. One common method is the Adler-Longo synthesis, where pyrrole and 5-bromothiophene-2-carbaldehyde are reacted in refluxing propionic acid. The reaction mixture is then purified through column chromatography to obtain the desired porphyrin derivative .
Industrial Production Methods
This includes optimizing reaction conditions, using larger reaction vessels, and employing more efficient purification techniques to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
5,10,15,20-Tetrakis(5-bromothiophen-2-yl)porphyrin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which are useful in catalytic applications.
Reduction: Reduction reactions can modify the electronic properties of the porphyrin ring.
Substitution: The bromine atoms can be substituted with other functional groups to create derivatives with tailored properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can replace the bromine atoms under appropriate conditions.
Major Products Formed
Oxidation: Oxidized porphyrin derivatives with altered electronic properties.
Reduction: Reduced porphyrin species with modified redox potentials.
Substitution: Functionalized porphyrin derivatives with diverse chemical functionalities.
Scientific Research Applications
5,10,15,20-Tetrakis(5-bromothiophen-2-yl)porphyrin has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions due to its redox-active nature.
Biology: Investigated for its potential in photodynamic therapy (PDT) as a photosensitizer.
Medicine: Explored for its anticancer properties and ability to generate reactive oxygen species (ROS) under light irradiation.
Industry: Utilized in the development of organic photovoltaic cells and sensors due to its excellent electronic properties
Mechanism of Action
The mechanism of action of 5,10,15,20-Tetrakis(5-bromothiophen-2-yl)porphyrin involves its ability to interact with light and generate reactive oxygen species (ROS). In photodynamic therapy, the compound absorbs light and transfers energy to molecular oxygen, producing singlet oxygen, a highly reactive form of oxygen that can induce cell death in cancer cells. The bromothiophene groups enhance the compound’s light absorption and ROS generation capabilities, making it an effective photosensit
Properties
Molecular Formula |
C36H18Br4N4S4 |
---|---|
Molecular Weight |
954.4 g/mol |
IUPAC Name |
5,10,15,20-tetrakis(5-bromothiophen-2-yl)-21,23-dihydroporphyrin |
InChI |
InChI=1S/C36H18Br4N4S4/c37-29-13-9-25(45-29)33-17-1-2-18(41-17)34(26-10-14-30(38)46-26)20-5-6-22(43-20)36(28-12-16-32(40)48-28)24-8-7-23(44-24)35(21-4-3-19(33)42-21)27-11-15-31(39)47-27/h1-16,41,44H |
InChI Key |
CBZURLSESZUTIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=NC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C1N2)C6=CC=C(S6)Br)C7=CC=C(S7)Br)C8=CC=C(S8)Br)C=C3)C9=CC=C(S9)Br |
Origin of Product |
United States |
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